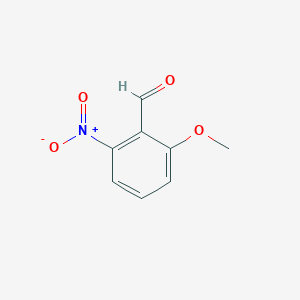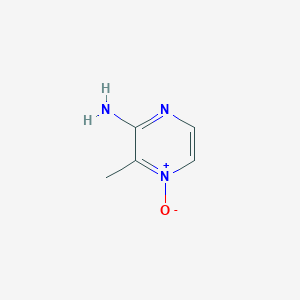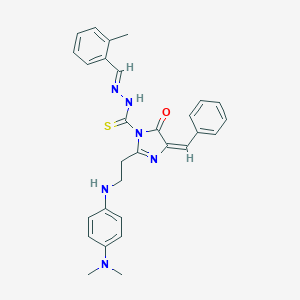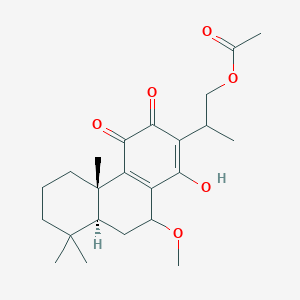
Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)-, is a xanthine derivative that has been used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) for many years. Theophylline is a bronchodilator that works by relaxing the muscles in the airways, making it easier to breathe. In recent years, theophylline has gained attention in the scientific community due to its potential use in other medical applications.
Scientific Research Applications
Theophylline has been studied extensively for its potential use in the treatment of various medical conditions. Some of the areas of research include:
1. Cancer: Theophylline has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that theophylline may have potential as an anticancer agent.
2. Neurological Disorders: Theophylline has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Disease: Theophylline has been shown to improve cardiac function and reduce inflammation in animal models of heart failure.
Mechanism Of Action
Further research is needed to fully understand the mechanism of action of theophylline and its effects on various physiological systems.
Conclusion:
In conclusion, theophylline is a xanthine derivative that has been used for many years in the treatment of asthma and Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)-. However, recent research has shown that theophylline has potential for use in other medical applications, such as cancer, neurological disorders, and cardiovascular disease. Theophylline works by inhibiting phosphodiesterase, leading to bronchodilation, increased blood flow to the lungs, and reduced inflammation. While theophylline has several advantages for lab experiments, there are also limitations to its use. Future research could explore the development of new derivatives, combination therapies, clinical trials, and further understanding of the mechanism of action of theophylline.
Biochemical And Physiological Effects
Theophylline has a number of biochemical and physiological effects, including:
1. Bronchodilation: Theophylline relaxes the smooth muscles in the airways, making it easier to breathe.
2. Anti-inflammatory: Theophylline has been shown to reduce inflammation in the lungs and other tissues.
3. Cardiac effects: Theophylline can improve cardiac function by increasing blood flow to the heart and reducing inflammation.
Advantages And Limitations For Lab Experiments
Theophylline has several advantages for lab experiments, including its low cost, availability, and ease of use. However, there are also some limitations to its use, such as its potential for toxicity at high doses and its narrow therapeutic window.
Future Directions
There are several areas of research that could be explored in the future with regards to theophylline. Some of these include:
1. Development of new derivatives: Researchers could explore the development of new theophylline derivatives with improved pharmacological properties.
2. Combination therapies: Theophylline could be used in combination with other drugs to enhance its therapeutic effects.
3. Clinical trials: More clinical trials are needed to determine the safety and efficacy of theophylline in the treatment of various medical conditions.
4.
Synthesis Methods
Theophylline is synthesized from xanthine by reacting it with ethylene oxide and then with 4-phenethyl-1-piperazine. The final product is a white crystalline powder that is soluble in water and ethanol.
properties
CAS RN |
19971-99-4 |
|---|---|
Product Name |
Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- |
Molecular Formula |
C22H30N6O3 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
7-[2-hydroxy-3-[4-(2-phenylethyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H30N6O3/c1-24-20-19(21(30)25(2)22(24)31)28(16-23-20)15-18(29)14-27-12-10-26(11-13-27)9-8-17-6-4-3-5-7-17/h3-7,16,18,29H,8-15H2,1-2H3 |
InChI Key |
YTDDTBOFYLWWLH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCC4=CC=CC=C4)O |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCC4=CC=CC=C4)O |
synonyms |
7-[3-(4-Phenethyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



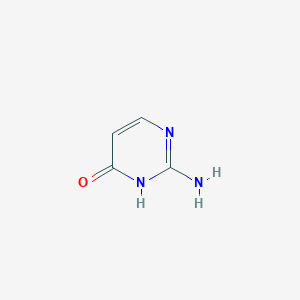
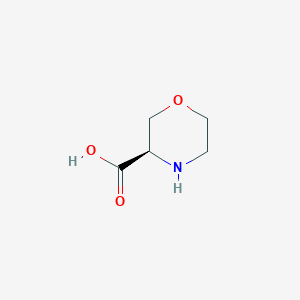
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)
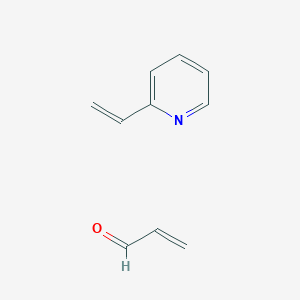
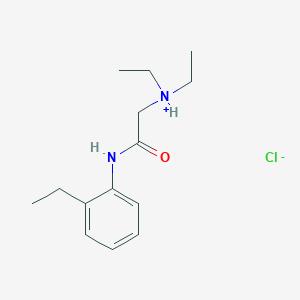
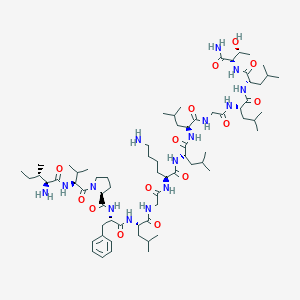
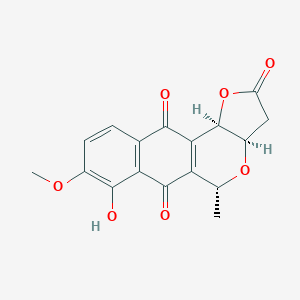
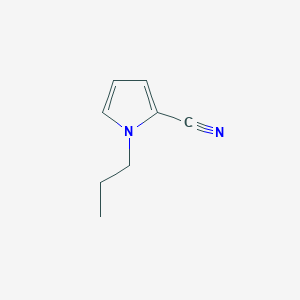
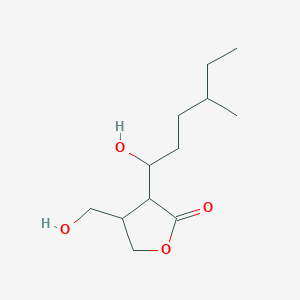
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)
